molecular formula C26H28N2O4 B5294880 1-(1-naphthylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate

1-(1-naphthylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate

Cat. No. B5294880
M. Wt: 432.5 g/mol
InChI Key: CGCLFZYRWMWMJJ-HCUGZAAXSA-N
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Description

1-(1-naphthylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In We will also list several future directions for research on this compound.

Mechanism of Action

The mechanism of action of 1-(1-naphthylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate involves its binding to and activation of certain serotonin receptors in the brain. This leads to the modulation of various neurotransmitter systems, including the release of dopamine and norepinephrine. These effects are thought to underlie the compound's potential therapeutic applications in a variety of neurological and psychiatric disorders.
Biochemical and physiological effects:
1-(1-naphthylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate has been found to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been found to modulate the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability. This compound has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-naphthylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate in lab experiments is its high potency and selectivity for certain serotonin receptors. This allows for precise modulation of these receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential for off-target effects, particularly at higher doses. Careful dose-response studies are necessary to ensure that any observed effects are specific to the targeted receptors.

Future Directions

There are several future directions for research on 1-(1-naphthylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate. One area of interest is its potential as a therapeutic agent for a variety of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Further studies are needed to determine the safety and efficacy of this compound in clinical trials. Another area of interest is its potential as a tool for studying the function of other neurotransmitter systems in the brain, including the glutamate and GABA systems. Finally, further studies are needed to determine the long-term effects of this compound on the brain and other physiological systems.

Synthesis Methods

The synthesis method of 1-(1-naphthylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate involves the reaction of 1-naphthylmethylamine with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to form the oxalate salt of the compound.

Scientific Research Applications

1-(1-naphthylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a tool for studying the function of certain neurotransmitter receptors in the brain. This compound has been found to bind to and activate certain subtypes of serotonin receptors, which are involved in a variety of physiological and behavioral processes. By studying the effects of this compound on these receptors, researchers can gain a better understanding of their function and potential therapeutic applications.

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2.C2H2O4/c1-2-8-21(9-3-1)10-7-15-25-16-18-26(19-17-25)20-23-13-6-12-22-11-4-5-14-24(22)23;3-1(4)2(5)6/h1-14H,15-20H2;(H,3,4)(H,5,6)/b10-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCLFZYRWMWMJJ-HCUGZAAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid

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